3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one
Overview
Description
3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one is a useful research compound. Its molecular formula is C8H12O2 and its molecular weight is 140.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134781. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Structure Analysis
One area of research involving 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one focuses on its molecular and crystal structure. For example, a study by Jansone et al. (2007) involved X-ray diffraction analysis of this compound and similar structures, revealing insights into their molecular symmetries and crystal systems (Jansone et al., 2007).
Chemical Reactions and Synthesis
The compound is involved in various chemical reactions. Taylor and Wright (1973) explored its reaction with hexafluoroacetone, demonstrating its role in rearrangements and Diels–Alder reactions (Taylor & Wright, 1973). Additionally, Zhao et al. (2019) developed a metal-free oxidative C-H alkynylation process for 3,6-Dihydro-2H-pyran skeletons, including this compound, enhancing the diversity of α-functionalities in these compounds (Zhao et al., 2019).
Application in Catalysis
Varela and Saá (2016) highlighted the synthesis of pyran and oxazine derivatives, including this compound, using metal-catalyzed intramolecular cyclizations. This research underscores the compound's relevance in the synthesis of biologically active structures (Varela & Saá, 2016).
NMR Analysis for Stereochemistry
The compound has been studied using NMR analysis to determine stereochemistry. Bartlett et al. (2014) used (13)C NMR axial shielding effects to assign remote relative stereochemistry in 3,6-oxygen-substituted 3,6-dihydro-2H-pyrans, providing a reliable method for stereochemical assignment in these compounds (Bartlett et al., 2014).
Retro-Diels–Alder Reaction Studies
Gupta et al. (2016) conducted a study on the retro-Diels–Alder reaction of partially saturated 2-pyrones, including derivatives of this compound. This research provides insights into the reactivity of these moleculesand their potential applications in producing biorenewable chemicals (Gupta et al., 2016).
Synthesis of Heterocyclic Compounds
Eskandari and Rafieian-kopaei (2016) discussed the synthesis of 5,6-dihydro-2H-pyran-2-ones, considering them as important heterocyclic compounds with a range of biological and pharmacological activities. This class includes this compound, highlighting its significance in various organic syntheses (Eskandari & Rafieian-kopaei, 2016).
Catalytic Synthesis
Uenishi, Ohmi, and Ueda (2005) described the Pd(II)-catalyzed stereospecific formation of tetrahydro- and 3,6-dihydro[2H]pyran rings, including this compound. Their research provides valuable insights into catalytic synthesis techniques for such compounds (Uenishi et al., 2005).
Synthesis and Biological Activity
Ignatovich et al. (2015) synthesized derivatives of this compound, exploring their structure and biological activities. Their research contributes to understanding the potential pharmaceutical applications of these compounds (Ignatovich et al., 2015).
Electrocatalytic Synthesis
Ryzhkova et al. (2022) developed an electrocatalytic multicomponent transformation involving this compound. This novel method highlights the potential of electrochemical synthesis in creating diverse and complex molecular structures (Ryzhkova et al., 2022).
Fullerene Cage Skeleton Reactions
Yang et al. (2010) studied the reactivity of the 2H-pyran moiety in [60]fullerene cage skeletons, involving compounds like this compound. This research provides insights into the applications of such compounds in the field of material science (Yang et al., 2010).
Properties
IUPAC Name |
4,6,6-trimethyl-3H-pyran-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-6-4-7(9)10-8(2,3)5-6/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUXODGJQOPQHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(OC(=O)C1)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00300097 | |
Record name | 4,6,6-Trimethyl-3,6-dihydro-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00300097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22954-83-2 | |
Record name | 22954-83-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134781 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6,6-Trimethyl-3,6-dihydro-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00300097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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